The Discovery and Synthesis of Mobocertinib (TAK-788): A Technical Guide
The Discovery and Synthesis of Mobocertinib (TAK-788): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mobocertinib (TAK-788) is a first-in-class oral tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion mutations, a challenging driver of non-small cell lung cancer (NSCLC) historically resistant to conventional EGFR TKIs. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of mobocertinib. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Discovery and Design
The discovery of mobocertinib was a result of a deliberate, structure-guided drug design campaign aimed at developing a potent and selective inhibitor of EGFR exon 20 insertion mutations while sparing wild-type (WT) EGFR to minimize toxicity.[1][2] The design strategy built upon the existing knowledge of irreversible EGFR TKIs, such as osimertinib.[2]
The key innovation in the molecular architecture of mobocertinib is the introduction of an isopropyl ester group at the C5 position of the pyrimidine ring.[2] This modification allows the molecule to exploit a unique binding pocket created by the conformational changes induced by exon 20 insertion mutations, thereby achieving selectivity over WT EGFR.[3] Like other irreversible TKIs, mobocertinib features an acrylamide "warhead" that forms a covalent bond with the Cys797 residue in the ATP-binding site of EGFR, leading to sustained inhibition of the receptor's kinase activity.[4]
Synthesis of Mobocertinib (TAK-788)
The synthesis of mobocertinib is a multi-step process starting from isopropyl 2,4-dichloropyrimidine-5-carboxylate.[5][6][7] The general synthetic scheme is outlined below.
Detailed Synthesis Protocol
Step 1: Friedel-Crafts Arylation
-
Reactants: Isopropyl 2,4-dichloropyrimidine-5-carboxylate and 1-methylindole.[5]
-
Catalyst: A Lewis acid, such as aluminum chloride.[7]
-
Solvent: An organic solvent.[7]
-
Procedure: The reactants are condensed in the presence of the Lewis acid catalyst to yield the 5-(1-methyl-1H-indol-3-yl)pyrimidine intermediate.[7]
Step 2: First Nucleophilic Aromatic Substitution (SNAr)
-
Reactants: The intermediate from Step 1 and 4-fluoro-2-methoxy-5-nitroaniline.[5]
-
Procedure: The 2-chloro group on the pyrimidine ring is displaced by the aniline derivative to form the 2-anilino intermediate.[5]
Step 3: Second Nucleophilic Aromatic Substitution (SNAr)
-
Reactants: The intermediate from Step 2 and N,N,N'-trimethylethylenediamine.[5]
-
Base: A base such as sodium or potassium carbonate.[7]
-
Solvent: An organic solvent.[7]
-
Procedure: The fluoro group on the aniline ring is substituted with the amine to yield the corresponding tertiary amine intermediate.[5]
Step 4: Nitro Group Reduction
-
Reactant: The nitro-containing intermediate from Step 3.
-
Reducing Agent: Typically a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source.[8]
-
Procedure: The nitro group is reduced to an amine, yielding the key aniline intermediate.[8]
Step 5: Acrylamide Formation
-
Reactants: The aniline intermediate from Step 4 and acrylic acid.[7]
-
Coupling Agents: A coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a base such as Hünig's base (DIPEA).[7]
-
Solvent: A solvent like dichloromethane (DCM).[7]
-
Procedure: The aniline is acylated with acrylic acid to form the final mobocertinib molecule. The product can be purified by preparative thin-layer chromatography (TLC).[7]
Mechanism of Action
Mobocertinib is an irreversible inhibitor of EGFR.[4] It specifically targets the ATP-binding site of the EGFR kinase domain. The acrylamide group of mobocertinib forms a covalent bond with the cysteine 797 residue within this site, leading to a sustained and irreversible inhibition of the kinase activity.[4] This covalent binding mechanism contributes to its high potency and prolonged duration of action.
Mobocertinib exhibits selectivity for EGFR harboring exon 20 insertion mutations over wild-type EGFR.[9] This selectivity is crucial for its therapeutic window, as inhibition of WT EGFR is associated with dose-limiting toxicities such as rash and diarrhea.[10]
Preclinical and Clinical Data
In Vitro Activity
Mobocertinib has demonstrated potent inhibitory activity against a panel of cell lines expressing various EGFR exon 20 insertion mutations.
| EGFR Status | Cell Line | IC50 (nM) |
| Exon 20 Insertions | ||
| V769_D770insASV | Ba/F3 | 11 |
| D770_N771insSVD | Ba/F3 | 4.3 - 22.5 |
| N771_H773dupNPH | Ba/F3 | 18.1 |
| A763_Y764insFQEA | Ba/F3 | 11.8 |
| D770insNPG | Ba/F3 | 4.3 |
| Wild-Type EGFR | A431 | 34.5 |
| Common Mutations | ||
| Exon 19 Deletion | HCC827 | 2.7 - 3.3 |
| L858R | Ba/F3 | 2.7 - 3.3 |
| Resistance Mutation | ||
| T790M | Ba/F3 | 6.3 - 21.3 |
Data compiled from multiple sources.[4][5][11]
In Vivo Activity
In preclinical xenograft models, orally administered mobocertinib demonstrated significant anti-tumor activity. In a Ba/F3 xenograft model with the ASV insertion, daily oral administration of mobocertinib led to tumor regression at well-tolerated doses.[5]
Clinical Efficacy
The efficacy of mobocertinib was evaluated in a Phase 1/2 clinical trial (NCT02716116) in patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who had received prior platinum-based chemotherapy.[1]
| Clinical Endpoint | Value |
| Overall Response Rate (ORR) | 28% |
| Disease Control Rate (DCR) | 78% |
| Median Duration of Response (DoR) | 17.5 months |
| Median Progression-Free Survival (PFS) | 7.3 months |
| Median Overall Survival (OS) | 24.0 months |
Data from the platinum-pretreated patient cohort.[1]
Pharmacokinetics
| Parameter | Value |
| Bioavailability | 36.7% |
| Time to Maximum Concentration (Tmax) | ~4-5 hours |
| Metabolism | Primarily by CYP3A enzymes |
| Active Metabolites | AP32960 and AP32914 |
| Elimination | Primarily through feces (76%) |
| Half-life | ~18 hours |
Data compiled from multiple sources.[12][13]
Key Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Plate cells (e.g., Ba/F3 or NSCLC cell lines) in 96-well opaque-walled plates at a density of 2,000 to 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of mobocertinib or control compounds.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader (e.g., a luminometer).
-
Data Analysis: Calculate IC50 values by plotting the luminescence signal against the log of the drug concentration and fitting the data to a four-parameter dose-response curve.
Western Blotting for EGFR Phosphorylation
-
Cell Treatment and Lysis: Treat cells with mobocertinib for a specified time (e.g., 2 hours). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions include:
-
Phospho-EGFR (e.g., Tyr1068): 1:1000
-
Total EGFR: 1:1000
-
β-actin (loading control): 1:1000
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:10,000) for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Patient-Derived Xenograft (PDX) Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Implantation:
-
Obtain fresh tumor tissue from NSCLC patients with confirmed EGFR exon 20 insertion mutations.
-
Surgically implant small tumor fragments (e.g., 2-3 mm³) subcutaneously into the flank of the mice.
-
-
Tumor Growth and Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups. Administer mobocertinib orally at the desired dose and schedule.
-
Efficacy Evaluation: Measure tumor volume regularly to assess the anti-tumor efficacy of mobocertinib. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
Mobocertinib represents a significant advancement in the treatment of NSCLC driven by EGFR exon 20 insertion mutations. Its discovery through a rational, structure-based design approach highlights the power of medicinal chemistry in addressing previously intractable oncogenic drivers. The preclinical and clinical data demonstrate its potent and selective activity, leading to meaningful clinical benefits for patients. This technical guide provides a comprehensive overview of the key scientific and technical aspects of mobocertinib's development, offering a valuable resource for the scientific community.
References
- 1. Treatment Outcomes and Safety of Mobocertinib in Platinum-Pretreated Patients With EGFR Exon 20 Insertion-Positive Metastatic Non-Small Cell Lung Cancer: A Phase 1/2 Open-label Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of mobocertinib in healthy volunteers and patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Discovery of mobocertinib, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of mobocertinib, a potent, oral inhibitor of EGFR exon 20 insertion mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mobocertinib: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 7. Discovery, Development, Inventions, and Patent Trends on Mobocertinib Succinate: The First-in-Class Oral Treatment for NSCLC with EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase 1 study to assess the absolute bioavailability, mass balance, pharmacokinetics, metabolism, and excretion of [14C]-mobocertinib, an oral inhibitor of EGFR exon 20 insertion mutations, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism and Excretion of [14C]Mobocertinib, a Selective Covalent Inhibitor of Epidermal Growth Factor Receptor (EGFR) Exon 20 Insertion Mutations, in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
